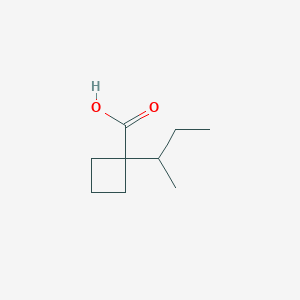

1-(Sec-butyl)cyclobutane-1-carboxylic acid

Description

Significance of Strained Ring Systems in Synthetic Design

Cyclic molecules inherently possess a degree of strain when their bond angles deviate from the ideal tetrahedral angle of 109.5° for sp³-hybridized carbons. chemistrysteps.com Small rings like cyclobutane (B1203170) exhibit significant ring strain, which is a combination of angle strain and torsional strain. wikipedia.orglibretexts.org This stored internal energy makes them more reactive than their open-chain counterparts. pharmacy180.comwikipedia.org

This inherent reactivity is not a drawback; rather, it is a powerful tool for synthetic chemists. The strain energy can be strategically released in ring-opening reactions, driving the formation of more complex molecular structures. pharmacy180.com Furthermore, the rigidity of the cyclobutane ring provides a level of conformational constraint that is highly desirable in drug design, as it can lead to more selective binding to biological targets. nih.govresearchgate.net By restricting the available conformations of a molecule, chemists can improve its potency and reduce off-target effects.

The Cyclobutane Carboxylic Acid Scaffold as a Building Block

The cyclobutane carboxylic acid scaffold is a valuable building block in organic synthesis due to its combination of a rigid, three-dimensional core and a versatile functional group. researchgate.netnih.gov The carboxylic acid moiety can be readily converted into a wide array of other functional groups, such as amides, esters, and alcohols, allowing for the construction of diverse molecular libraries. nih.gov

The synthesis of substituted cyclobutane carboxylic acids can be achieved through various methods, including [2+2] cycloaddition reactions and the decarboxylation of 1,1-cyclobutanedicarboxylic acids. organic-chemistry.orgchemicalbook.com These synthetic routes provide access to a wide range of derivatives with different substitution patterns, enabling fine-tuning of their physicochemical properties. acs.orgunirioja.es

Overview of Research Trajectories Pertaining to 1-(Sec-butyl)cyclobutane-1-carboxylic Acid Derivatives

While specific research on this compound is limited, the broader class of 1-substituted cyclobutane carboxylic acid derivatives has been explored in various contexts. Research has shown that these scaffolds are useful in the development of peptidomimetics, which are molecules that mimic the structure and function of peptides. acs.orgchemistryviews.org The constrained cyclobutane ring can serve as a rigid scaffold to mimic the secondary structures of peptides, such as turns and helices. unirioja.es

Compound Data

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H16O2 |

|---|---|

Molecular Weight |

156.22 g/mol |

IUPAC Name |

1-butan-2-ylcyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C9H16O2/c1-3-7(2)9(8(10)11)5-4-6-9/h7H,3-6H2,1-2H3,(H,10,11) |

InChI Key |

ALJPMKBLGKOIFT-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1(CCC1)C(=O)O |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies

Transformations of the Carboxylic Acid Functional Group

The carboxylic acid group is a versatile functional handle that can undergo a range of reactions to yield esters, alkanes, alcohols, and amides, thereby providing access to a diverse array of derivatives.

Esterification Reactions

One common and effective method is the Fischer-Speier esterification , which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. organic-chemistry.orgmasterorganicchemistry.com The reaction is reversible, and to drive the equilibrium towards the ester product, a large excess of the alcohol is often used, or water is removed as it is formed. organic-chemistry.org

For more sensitive substrates or when milder conditions are required, coupling agents can be employed. The Steglich esterification , for instance, utilizes a carbodiimide, typically dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). This method is effective for the formation of esters from sterically demanding carboxylic acids and alcohols.

Another approach involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride. Treatment of the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride would yield the corresponding acid chloride, which can then readily react with an alcohol to form the ester. This two-step process is often very efficient for hindered systems.

| Esterification Method | Reagents | General Applicability |

| Fischer-Speier Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Simple alcohols, can require harsh conditions |

| Steglich Esterification | Alcohol, DCC or DIC, DMAP (catalyst) | Mild conditions, suitable for hindered substrates |

| Via Acid Chloride | 1. SOCl₂ or (COCl)₂ 2. Alcohol, Base | Highly reactive, suitable for hindered substrates |

Decarboxylation Mechanisms and Applications

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a significant reaction in organic chemistry. youtube.commasterorganicchemistry.comyoutube.com The ease of decarboxylation is highly dependent on the stability of the carbanion formed upon loss of CO₂. In the case of simple alkanoic acids, decarboxylation is difficult and requires harsh conditions.

However, the presence of an electron-withdrawing group at the β-position relative to the carboxyl group significantly facilitates decarboxylation through a cyclic transition state. youtube.comyoutube.com For 1-(sec-butyl)cyclobutane-1-carboxylic acid, which lacks such a β-carbonyl group, direct decarboxylation is expected to be challenging.

Decarboxylation of 1,1-cyclobutanedicarboxylic acid to cyclobutanecarboxylic acid is a known process that occurs upon heating. orgsyn.org This reaction proceeds because the gem-dicarboxylic acid can form a stable enolate-like intermediate. For a monosubstituted cyclobutanecarboxylic acid like the title compound, analogous thermal decarboxylation would not be as facile.

Reductive decarboxylation methods, such as the Barton decarboxylation, provide a route to remove the carboxylic acid group and replace it with a hydrogen atom. This two-step procedure involves the conversion of the carboxylic acid to a thiohydroxamate ester, followed by radical-mediated reduction. Photoredox catalysis has also emerged as a powerful tool for the decarboxylation of carboxylic acids under mild conditions.

Reduction of the Carboxylic Acid Moiety

The carboxylic acid group can be reduced to a primary alcohol, providing a valuable synthetic transformation. chemistrysteps.comnih.gov Strong reducing agents are typically required for this conversion.

Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for the reduction of carboxylic acids to primary alcohols. libretexts.org The reaction proceeds via the formation of an aluminum alkoxide intermediate, which is then hydrolyzed to yield the alcohol. Due to the high reactivity of LiAlH₄, the reaction is typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF).

Borane (B79455) (BH₃) , often used as a complex with THF (BH₃·THF), is another effective reagent for the reduction of carboxylic acids. chemistrysteps.com A key advantage of borane is its chemoselectivity; it will readily reduce carboxylic acids in the presence of other reducible functional groups such as esters and ketones. The reaction proceeds through the formation of a triacyloxyborane intermediate, which is subsequently hydrolyzed to the alcohol.

| Reducing Agent | Typical Conditions | Selectivity |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | Reduces most carbonyl-containing functional groups |

| Borane (BH₃·THF) | THF | Chemoselectively reduces carboxylic acids over ketones and esters |

Amidation and Imide Formation

The formation of amides from carboxylic acids is a cornerstone of organic and medicinal chemistry. libretexts.orgrsc.orgkhanacademy.org Direct reaction between a carboxylic acid and an amine is generally inefficient due to the formation of an unreactive ammonium (B1175870) carboxylate salt. Therefore, coupling agents are typically employed to activate the carboxylic acid.

Carbodiimides , such as dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used for this purpose. wpmucdn.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile to form the amide bond. The byproduct, a urea (B33335) derivative, is often insoluble and can be easily removed by filtration.

For the formation of imides, a dicarboxylic acid or its anhydride (B1165640) is typically reacted with an amine or ammonia. While this compound is a monocarboxylic acid, it could potentially be used in reactions with amino acids or other molecules containing both amine and carboxylic acid functionalities, leading to more complex amide structures.

Functionalization of the Cyclobutane (B1203170) Ring System

The C-H bonds of the cyclobutane ring, while generally considered unreactive, can be functionalized through modern synthetic methods, offering pathways to novel substituted cyclobutanes.

C-H Functionalization (e.g., γ-Arylation, Halogenation)

Palladium-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of C-H bonds. nih.govacs.org In the context of cycloalkane carboxylic acids, the carboxyl group can act as a directing group to guide the catalyst to specific C-H bonds within the ring.

Recent studies have demonstrated the transannular γ-arylation of cycloalkane carboxylic acids, including those with α-alkyl substituents. nih.govresearchgate.net This methodology utilizes a palladium catalyst in conjunction with a specialized ligand, such as a quinuclidine-pyridone ligand, to achieve selective arylation at the γ-position of the cyclobutane ring, cis to the carboxylic acid directing group. nih.gov This approach allows for the introduction of an aryl group at a remote position, which would be challenging to achieve through classical synthetic methods. The reaction tolerates a variety of aryl iodide coupling partners.

Halogenation of alkanes and cycloalkanes typically proceeds via a free-radical mechanism, often initiated by UV light. mt.comkhanacademy.orglibretexts.orglibretexts.org The reaction of cyclobutane with halogens like chlorine or bromine under these conditions would likely lead to a mixture of halogenated products. The selectivity for a particular position on the cyclobutane ring of this compound would be influenced by the relative stability of the potential radical intermediates. Given the presence of tertiary C-H bonds on the sec-butyl group, these might be preferentially halogenated over the secondary C-H bonds of the cyclobutane ring under radical conditions.

Directed halogenation methods, where a functional group guides a halogenating agent to a specific C-H bond, could offer a more controlled approach to the halogenation of the cyclobutane ring.

| Functionalization | Methodology | Key Features |

| γ-Arylation | Palladium-catalyzed transannular C-H activation | Directing group effect of the carboxylic acid, high regioselectivity for the γ-position |

| Halogenation | Free-radical halogenation (e.g., with Cl₂ or Br₂ under UV light) | Typically leads to a mixture of products, selectivity depends on radical stability |

Electrophilic and Nucleophilic Additions to Unsaturated Cyclobutane Precursors

The synthesis of substituted cyclobutanes, including precursors for this compound, often leverages the reactivity of unsaturated cyclobutane systems. Electrophilic and nucleophilic addition reactions to cyclobutene (B1205218) derivatives serve as a powerful tool for introducing functionality with high regio- and stereocontrol.

A notable strategy involves the Michael addition of nitrogen nucleophiles to cyclobutene-1-carboxylic acid and its esters. chemistryviews.org This approach, which had not been extensively developed for cyclobutane derivatives, provides a direct route to β-amino cyclobutane structures. chemistryviews.org For instance, the reaction of cyclobutene-1-carboxylic acid with benzo[d]oxazol-2(3H)-one derivatives, catalyzed by a mild organic base like 4-dimethylaminopyridine (DMAP), proceeds via a tandem amidation/aza-Michael addition protocol. chemistryviews.org This process exemplifies a nucleophilic addition to an α,β-unsaturated system embedded within the cyclobutene ring, establishing a key carbon-nitrogen bond.

The reactivity of highly strained precursors like bicyclo[1.1.0]butanes (BCBs) also informs strategies for creating substituted cyclobutanes. The central C–C bond of BCBs can react with both electrophiles and nucleophiles. nih.gov When an electron-withdrawing group is present at a bridgehead position, the molecule undergoes conjugate addition-type reactivity, leading to the cleavage of the internal C-C bond and the addition of a nucleophile. nih.gov This strain-release-driven ring-opening allows for the diastereoselective formation of 1,1,3-trisubstituted cyclobutanes, which can be valuable intermediates. nih.govorganic-chemistry.org

The table below summarizes key nucleophilic addition reactions to unsaturated cyclobutane precursors.

Table 1: Nucleophilic Additions to Unsaturated Cyclobutane Precursors

| Precursor | Nucleophile | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Cyclobutene-1-carboxylic acid | Benzo[d]oxazol-2(3H)-one | DMAP (mild organic base) | β-N-heterocyclic cyclobutane carboximide |

| Bicyclo[1.1.0]butane (with EWG) | Carbon nucleophiles | Bi(OTf)3 (Lewis Acid) | 1,1,3-Trisubstituted cyclobutane |

| Bicyclo[1.1.0]butane | Hydroxyarenes | AgBF4 (π-acid catalyst) | 1,3-Difunctionalized cyclobutane |

Ring-Opening and Rearrangement Pathways

The inherent ring strain of the cyclobutane core makes it susceptible to ring-opening and rearrangement reactions under specific conditions. These pathways can be either undesirable side reactions or strategically employed to synthesize more complex acyclic or different cyclic systems.

One documented instance of ring-opening occurs as a retro-Dieckmann-type reaction. unirioja.es In attempts to synthesize cyclobutane amino acids from a cyclobutane intermediate containing a methyl ester, the presence of an electron-withdrawing carboxylate group can facilitate the stabilization of a carbanion, leading to the cleavage of the cyclobutane ring. unirioja.es This process resulted in the formation of an acyclic glutamic acid derivative, demonstrating a pathway for converting the cyclobutane skeleton back to a linear structure. unirioja.es To circumvent this, the ester group is often reduced to a primary alcohol, which is less activating for the ring-opening process. unirioja.es

Rearrangement pathways are also known, particularly in more complex, fused-ring systems. For example, a retro-benzilic acid rearrangement has been utilized to achieve a ring expansion of a cyclobutane ring within a heteroanellated system to form a cyclopentadione. researchgate.net In another proposed mechanism for the transformation of cyclobutane serine analogs into 5-hydroxyproline (B3207377) derivatives, a base-catalyzed retro-aldol process initiates the ring opening. researchgate.net This is followed by the formation of a tertiary carbanion and subsequent intramolecular nucleophilic attack by an amide anion onto an aldehyde, ultimately forming the new five-membered ring. researchgate.net

These pathways are summarized in the table below.

Table 2: Ring-Opening and Rearrangement Reactions of Cyclobutane Derivatives

| Starting Material | Conditions/Reaction Type | Product |

|---|---|---|

| Cyclobutane derivative with methyl ester | Base-catalyzed retro-Dieckmann-type reaction | Acyclic glutamic acid derivative unirioja.es |

| Heteroanellated hydroxycyclobutanecarboxylate | Retro-benzilic acid rearrangement | Cyclopentadione derivative researchgate.net |

| Cyclobutane serine analog | Base-catalyzed retro-aldol/intramolecular cyclization | 5-Hydroxyproline derivative researchgate.net |

Synthesis of Complex Derivatives and Scaffolds

Formation of β-N-Heterocyclic Cyclobutane Carboximides

A significant derivatization strategy for cyclobutane carboxylic acids is the synthesis of β-N-heterocyclic cyclobutane carboximides. These compounds are valuable as they can be further transformed into diverse derivatives, including peptidomimetic structures. chemistryviews.org A stereoselective, one-pot synthesis has been developed utilizing a tandem base-catalyzed amidation/aza-Michael addition protocol. unica.itresearchgate.net

This reaction involves treating cyclobutene-1-carboxylic acid with benzo[d]oxazol-2(3H)-one derivatives in the presence of a mild organic base catalyst. chemistryviews.org The process first involves the formation of an amide bond, followed by an intramolecular Michael addition of the second equivalent of the benzoxazolone onto the reactive intermediate. chemistryviews.orgresearchgate.net This tandem reaction is highly efficient and provides novel β-N-heterocyclic cyclobutane carboximide derivatives with a defined trans geometry. unica.itresearchgate.net The resulting carboximide moiety is reactive towards nucleophiles, enabling facile access to a variety of trans-β-N-heterocyclic cyclobutanecarboxylic acid derivatives. chemistryviews.org

Table 3: Synthesis of β-N-Heterocyclic Cyclobutane Carboximides

| Reactant 1 | Reactant 2 | Catalyst | Key Reaction Steps | Product Stereochemistry |

|---|---|---|---|---|

| Cyclobutene-1-carboxylic acid | Benzo[d]oxazol-2(3H)-one | 4-Dimethylaminopyridine (DMAP) | 1. Amidation2. Intramolecular aza-Michael addition | trans |

Derivatization to Cyclobutane β-Amino Acids and Serine Analogs

The cyclobutane scaffold is a valuable component in the design of constrained amino acids, which are used to create peptidomimetics with specific secondary structures. chemistryviews.org Cyclobutane β-amino acids and their analogs, such as cyclobutane serine, are important synthetic targets. chemistryviews.orgunirioja.es

One major route to cyclobutane β-amino acids relies on the Michael addition of nitrogen nucleophiles to unsaturated cyclobutane precursors, as previously discussed. chemistryviews.org This method provides access to trans-β-N-heterocyclic cyclobutanecarboxylic acid derivatives, which are direct precursors to the corresponding β-amino acids. chemistryviews.orgresearchgate.net

A distinct strategy is employed for the synthesis of cyclobutane serine analogs (c⁴Ser). unirioja.esnih.gov This approach involves a thermal [2+2] cycloaddition between an electron-poor acceptor alkene, such as a 2-acylaminoacrylate, and an appropriate ketene (B1206846) acetal. unirioja.esresearchgate.net This cycloaddition, which proceeds through a Michael-Dieckmann-type process, creates the substituted cyclobutane skeleton. unirioja.esnih.gov Subsequent chemical transformations, including controlled acid hydrolysis of the resulting intermediates, yield the desired cyclobutane amino acids, providing stereoisomeric pairs of the 2-hydroxycyclobutane-α-amino acid serine analogue. unirioja.es These cyclobutane serine analogs can then serve as starting materials for other complex molecules, such as 5-hydroxyproline derivatives. researchgate.net

Table 4: Synthetic Routes to Cyclobutane Amino Acid Analogs

| Target Molecule | Key Reaction | Precursors | Resulting Scaffold |

|---|---|---|---|

| Cyclobutane β-Amino Acid | Aza-Michael Addition | Cyclobutene-1-carboxylic acid, Nitrogen nucleophile | trans-β-N-Heterocyclic cyclobutane chemistryviews.org |

| Cyclobutane Serine Analog (c⁴Ser) | Thermal [2+2] Cycloaddition | 2-Acylaminoacrylate, Ketene diethyl acetal | Substituted 2-hydroxycyclobutane-α-amino acid unirioja.esnih.gov |

Stereochemistry and Conformational Analysis of 1 Sec Butyl Cyclobutane 1 Carboxylic Acid Derivatives

Elucidation of Stereoisomerism and Chirality

Chirality is a fundamental property of 1-(sec-butyl)cyclobutane-1-carboxylic acid, arising from the presence of two stereogenic centers, also known as chiral centers. A chiral center is a carbon atom attached to four different groups. uomustansiriyah.edu.iq

The two chiral centers in this compound are:

C1 of the cyclobutane (B1203170) ring: This carbon is bonded to four distinct substituents: the sec-butyl group, the carboxylic acid group, and the C2 and C4 atoms of the cyclobutane ring.

C2 of the sec-butyl group (the methine carbon): This carbon is attached to a methyl group, an ethyl group, a hydrogen atom, and the C1 of the cyclobutane ring.

The presence of two chiral centers means that the molecule can exist as a maximum of 2ⁿ stereoisomers, where n is the number of chiral centers. For this compound, n=2, resulting in 2² = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers. The relationship between stereoisomers that are not mirror images of each other is diastereomeric.

| Stereoisomer | Configuration at C1 (Ring) | Configuration at C2 (sec-Butyl) | Relationship |

|---|---|---|---|

| Isomer 1 | R | S | Enantiomers |

| Isomer 2 | S | R | |

| Isomer 3 | R | R | Enantiomers (Diastereomers of 1 & 2) |

| Isomer 4 | S | S |

Conformational Preferences of Substituted Cyclobutane Rings

Unlike planar schematic drawings, the cyclobutane ring is not flat. A planar conformation would suffer from significant torsional strain due to the eclipsing of all hydrogen atoms on adjacent carbons. chemistrysteps.com To alleviate this strain, the cyclobutane ring adopts a puckered or "butterfly" conformation. libretexts.orglibretexts.org In this conformation, one carbon atom is bent out of the plane formed by the other three, with a dihedral angle of about 25-35 degrees. libretexts.orgyoutube.com This puckering reduces torsional strain at the cost of a slight increase in angle strain. libretexts.org

For this compound, the two bulky substituents at the C1 position heavily influence the ring's conformation. Substituents on a puckered cyclobutane ring can occupy pseudo-axial or pseudo-equatorial positions. The large sec-butyl and carboxylic acid groups will create significant steric strain. To minimize this, the ring will adopt a conformation where the largest group, the sec-butyl group, occupies a pseudo-equatorial position. This minimizes unfavorable steric interactions with the rest of the ring. The puckering of the cyclobutane ring is a dynamic process, and the ring can invert, passing through a higher-energy planar transition state. slideshare.net However, the presence of bulky 1,1-substituents can create a higher energy barrier for this inversion.

Influence of Ring Strain on Conformation and Reactivity

Cyclobutane possesses a significant amount of ring strain, estimated to be around 26.3 kcal/mol. masterorganicchemistry.commasterorganicchemistry.com This strain is a combination of two main factors:

Angle Strain: The internal C-C-C bond angles in a planar cyclobutane would be 90°, a major deviation from the ideal 109.5° for sp³ hybridized carbon. chemistrysteps.commasterorganicchemistry.com In its actual puckered conformation, the bond angles are closer to 88°, which still represents substantial angle strain. libretexts.orgwikipedia.org

Torsional Strain: This arises from the eclipsing of C-H bonds on adjacent carbon atoms. While puckering reduces this strain compared to a planar structure, it is not completely eliminated. libretexts.orgmasterorganicchemistry.com

| Cycloalkane | Ring Strain (kcal/mol) | Primary Strain Type(s) |

|---|---|---|

| Cyclopropane | 27.6 | Angle, Torsional |

| Cyclobutane | 26.3 | Angle, Torsional |

| Cyclopentane | 7.4 | Torsional |

| Cyclohexane | ~0 | Essentially Strain-Free |

This inherent strain makes the cyclobutane ring chemically labile compared to its larger cycloalkane counterparts. researchgate.net Reactions that involve the cleavage of the four-membered ring are often thermodynamically favorable, as they release the stored ring strain. libretexts.orglibretexts.org The presence of functional groups, such as the carboxylic acid, can provide a handle for initiating such ring-opening reactions under various conditions, including acidic, basic, or thermal stress. researchgate.net

Intermolecular and Intramolecular Hydrogen Bonding Effects on Molecular Structure

The carboxylic acid functional group is a strong hydrogen bond donor and acceptor. masterorganicchemistry.com In the case of this compound, this capability leads to significant intermolecular interactions.

Intermolecular Hydrogen Bonding: In the solid state, liquid phase, or in nonpolar solvents, carboxylic acids typically form cyclic dimers through strong intermolecular hydrogen bonds. chemistryguru.com.sgchemguide.co.uk Two molecules orient themselves so that the hydroxyl proton of one molecule forms a hydrogen bond with the carbonyl oxygen of the second molecule, and vice versa. This creates a stable eight-membered ring structure. This dimerization effectively doubles the molecular weight of the compound, which has a notable impact on its physical properties, such as elevating its boiling point compared to other compounds of similar mass that cannot form such strong dimers. chemguide.co.uk

Intramolecular Hydrogen Bonding: Intramolecular hydrogen bonding within a single molecule of this compound is not feasible. Such bonding typically requires the formation of a stable five- or six-membered ring between the hydrogen bond donor (the -OH group) and an acceptor. nih.gov In this molecule, no suitable acceptor atom is positioned to allow for the formation of a low-energy ring structure via an internal hydrogen bond.

The crystal structure of derivatives is heavily influenced by these intermolecular forces. The hydrogen-bonded dimer motifs act as fundamental building blocks that dictate the packing arrangement in the crystal lattice.

Diastereomeric Ratios and Control in Synthetic Pathways

The synthesis of a molecule with multiple stereocenters, such as this compound, presents the challenge of controlling the stereochemical outcome. Unless a stereospecific or stereoselective method is employed, the synthesis will typically yield a mixture of all four possible stereoisomers. Controlling the diastereomeric ratio—the ratio of diastereomers produced—is a key objective in modern organic synthesis.

Several strategies can be employed to influence this ratio:

[2+2] Cycloaddition: This is a common method for forming cyclobutane rings. The stereochemistry of the starting alkenes can often be translated into the stereochemistry of the cyclobutane product, although control can be complex.

Ring Contraction/Expansion: Synthesizing a precursor ring system, like a pyrrolidine (B122466) or cyclopentanone (B42830), and then performing a chemical transformation to contract or expand it to the cyclobutane can offer stereocontrol. acs.orgnih.gov For instance, stereoselective syntheses of substituted cyclobutanes have been achieved from pyrrolidine precursors, where the stereochemistry of the starting material dictates the product's stereochemistry. nih.gov

Substrate-Controlled Synthesis: An existing chiral center in one of the starting materials can direct the formation of a new chiral center. For example, if a chiral precursor containing the sec-butyl group is used, it can influence the stereochemical outcome at the C1 position of the cyclobutane ring during its formation.

The efficiency of this control is often expressed as the diastereomeric ratio (d.r.). For example, a reaction that produces 95% of one diastereomer and 5% of another would have a d.r. of 95:5. Achieving high diastereoselectivity (e.g., d.r. > 20:1) is often possible with carefully designed synthetic pathways. nih.gov

Theoretical and Computational Investigations of Cyclobutane Carboxylic Acids

Quantum Mechanical Studies (e.g., Density Functional Theory (DFT) Calculations)

Quantum mechanical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of molecules. For a compound like 1-(sec-butyl)cyclobutane-1-carboxylic acid, DFT calculations can provide a detailed picture of its three-dimensional structure, vibrational frequencies, and electronic properties.

DFT methods, such as the widely used B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), are utilized to find the molecule's lowest energy geometry. nih.gov These calculations would optimize bond lengths, bond angles, and dihedral angles, accounting for the steric strain inherent in the cyclobutane (B1203170) ring and the bulk of the sec-butyl and carboxylic acid substituents. masterorganicchemistry.com Computational studies on related molecules, such as 1-phenylcyclopentane carboxylic acid, have successfully correlated calculated vibrational wavenumbers with experimental FTIR and Raman spectra, allowing for precise assignment of vibrational modes. nih.gov A similar study on this compound would yield valuable spectroscopic signatures.

Furthermore, DFT is instrumental in calculating various molecular properties that govern reactivity. Natural Bond Orbital (NBO) analysis, for instance, can reveal details about charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation and hydrogen bonding. nih.gov Such analyses performed on analogous cyclic carboxylic acids have provided insights into their stability and chemical behavior. beilstein-journals.orgmdpi.com

Table 1: Illustrative Data from DFT Calculations for a Substituted Cyclobutane Carboxylic Acid Note: This table presents the type of data obtained from DFT calculations. Specific values for this compound are not available in the cited literature and would require dedicated computational studies.

| Parameter | Calculated Value (Example) | Method/Basis Set |

| Ground State Energy | (Value in Hartrees) | B3LYP/6-311++G(d,p) |

| Dipole Moment | (Value in Debye) | B3LYP/6-311++G(d,p) |

| C1-C2 Bond Length | (Value in Å) | B3LYP/6-311++G(d,p) |

| O=C-O-H Dihedral Angle | (Value in Degrees) | B3LYP/6-311++G(d,p) |

| Key Vibrational Frequencies | C=O stretch, O-H stretch (cm⁻¹) | B3LYP/6-311++G(d,p) |

Analysis of Reaction Mechanisms and Transition States

Understanding how a molecule reacts is fundamental to chemistry. Computational chemistry provides a window into the energetic landscape of a chemical reaction, allowing for the detailed study of reaction mechanisms, intermediates, and transition states. For this compound, this could involve studying reactions such as esterification, decarboxylation, or C-H functionalization. nih.gov

The process involves mapping the potential energy surface of the reaction. Reactants, products, and any intermediates are identified as minima on this surface, while transition states are located as first-order saddle points. DFT calculations are again a primary tool for optimizing the geometries of these stationary points and calculating their energies. acs.org For example, studies on the base-catalyzed rearrangement of cyclobutane-1,2-dione involved locating the transition states for different proposed pathways to determine the most feasible reaction mechanism. beilstein-journals.orgresearchgate.net The calculated activation energies (the energy difference between the reactant and the transition state) are crucial for predicting reaction rates. acs.org

Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that a located transition state correctly connects the reactant and product. researchgate.net For reactions involving this compound, computational analysis could predict stereochemical outcomes and identify rate-determining steps, guiding synthetic efforts. acs.org

Conformational Energy Landscape Analysis

The flexibility of the sec-butyl group and the puckering of the cyclobutane ring mean that this compound can exist in multiple conformations. masterorganicchemistry.com Conformational analysis aims to identify the stable conformers and determine their relative energies and the energy barriers for interconversion.

Computational potential energy surface (PES) scans are a common method for exploring the conformational landscape. illinois.edu This involves systematically changing key dihedral angles—such as the one defining the orientation of the carboxylic acid group relative to the ring—and calculating the energy at each step. Such scans performed on the parent cyclobutanecarboxylic acid revealed the existence of distinct conformers corresponding to equatorial and axial positions of the carboxylic acid group, with the equatorial conformer being more stable. illinois.eduresearchgate.net

For this compound, the analysis would be more complex due to the additional rotatable bonds within the sec-butyl group. The results of a detailed conformational analysis would be crucial for interpreting experimental data, as the observed properties of the compound are a population-weighted average of all its conformers. nih.gov

Table 2: Example of Relative Energies for Conformers of Cyclobutanecarboxylic Acid (Adapted from studies on the unsubstituted parent compound to illustrate the concept)

| Conformer | Dihedral Angle (Ring-COOH) | Relative Energy (kcal/mol) | Computational Level |

| Equatorial-1 (Global Min.) | ~180° (trans) | 0.00 | MP2/aug-cc-pVTZ |

| Equatorial-2 | ~35° (gauche) | 0.25 | MP2/aug-cc-pVTZ |

| Axial-1 | ~180° (trans) | 1.20 | MP2/aug-cc-pVTZ |

| Axial-2 | ~60° (gauche) | 1.50 | MP2/aug-cc-pVTZ |

Electronic Structure and Frontier Orbital Theory Applications

The electronic structure of a molecule, particularly the nature of its frontier molecular orbitals (FMOs), is key to understanding its reactivity. wikipedia.org Frontier Orbital Theory, developed by Kenichi Fukui, focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgfiveable.me

The energy and spatial distribution of the HOMO and LUMO of this compound can be calculated using quantum mechanical methods. The HOMO is associated with the molecule's ability to act as an electron donor (a nucleophile), while the LUMO relates to its ability to act as an electron acceptor (an electrophile). libretexts.orgmsu.edu The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

These calculations are particularly useful for predicting the outcomes of pericyclic reactions, such as cycloadditions. fiveable.memsu.edu By analyzing the symmetry and overlap of the frontier orbitals of the reactants, one can predict whether a reaction is allowed and what its stereochemical course will be. For this compound, FMO analysis could predict its reactivity towards various reagents and in different reaction types.

Substituent Effects and Hammett Parameter Correlations

The principles of physical organic chemistry often use linear free-energy relationships to correlate reaction rates and equilibrium constants. The Hammett equation is a well-known example, originally developed for substituted benzene (B151609) derivatives. libretexts.org It quantifies the electronic influence (inductive and resonance effects) of a substituent through a specific substituent constant (σ) and a reaction constant (ρ). libretexts.orgnih.gov

While the standard Hammett equation applies to aromatic systems, the underlying concepts have been extended to aliphatic and alicyclic systems. A study on the dissociation of 3-substituted-cyclobutane-1-carboxylic acids demonstrated a satisfactory application of Hammett and Taft equations, suggesting that the cyclobutane ring can transmit electronic effects, likely due to the partial sp2 character of its carbon atoms. ias.ac.in

A systematic study of a series of 1-alkyl-cyclobutane-1-carboxylic acids would be necessary to determine the specific electronic and steric parameters associated with the sec-butyl group in this system. Such a study would involve measuring reaction rates or equilibrium constants and correlating them with established substituent parameters, providing a quantitative measure of the sec-butyl group's influence on the reactivity of the carboxylic acid function.

Advanced Spectroscopic and Structural Elucidation Methodologies

Application of Nuclear Magnetic Resonance Spectroscopy for Complex Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 1-(Sec-butyl)cyclobutane-1-carboxylic acid, both ¹H and ¹³C NMR spectroscopy are crucial for assigning the complex structure, with techniques like DEPT (Distortionless Enhancement by Polarization Transfer) and 2D NMR (COSY, HSQC, HMBC) providing further clarity.

The ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons of the sec-butyl group and the cyclobutane (B1203170) ring. The acidic proton of the carboxylic acid group would typically appear as a broad singlet at a downfield chemical shift, generally in the range of 10-12 ppm. libretexts.org The protons on the carbon adjacent to the carboxylic acid are expected to be in the 2-3 ppm region. libretexts.org The cyclobutane protons would likely appear as complex multiplets due to restricted rotation and complex spin-spin coupling.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the carboxylic acid is characteristically deshielded and would appear in the range of 160-180 ppm. libretexts.org The quaternary carbon of the cyclobutane ring, bonded to both the sec-butyl group and the carboxylic acid, would also have a distinct chemical shift. The remaining carbons of the sec-butyl and cyclobutane moieties would appear in the aliphatic region of the spectrum.

Hypothetical ¹H NMR Data for this compound

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Carboxylic Acid (-COOH) | ~11.5 | Broad Singlet | 1H | - |

| Cyclobutane Ring Protons | ~1.8 - 2.5 | Multiplet | 6H | - |

| Methine Proton (-CH-) of sec-butyl | ~1.6 | Multiplet | 1H | - |

| Methylene Protons (-CH₂-) of sec-butyl | ~1.4 | Multiplet | 2H | - |

| Methyl Protons (-CH₃) of sec-butyl | ~0.9 | Triplet | 3H | ~7.2 |

| Methyl Protons (-CH₃) of sec-butyl | ~0.8 | Doublet | 3H | ~6.8 |

Hypothetical ¹³C NMR Data for this compound

| Assignment | Chemical Shift (δ, ppm) |

| Carbonyl Carbon (-COOH) | ~178 |

| Quaternary Carbon (C-1 of cyclobutane) | ~50 |

| Methine Carbon (-CH-) of sec-butyl | ~40 |

| Methylene Carbons (-CH₂-) of cyclobutane | ~30 |

| Methylene Carbon (-CH₂-) of sec-butyl | ~28 |

| Methyl Carbons (-CH₃) of sec-butyl | ~12, 15 |

X-ray Crystallographic Analysis for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For this compound, which possesses a chiral center at the methine carbon of the sec-butyl group, X-ray crystallography would be invaluable for establishing the absolute configuration (R or S) of a single enantiomer.

The analysis would also reveal the solid-state conformation of the molecule. The cyclobutane ring is known to be puckered, not planar, and this technique would precisely define the degree of puckering. researchgate.net Furthermore, the crystal packing is determined by intermolecular interactions, primarily hydrogen bonding between the carboxylic acid groups of adjacent molecules, which often leads to the formation of dimers in the solid state. libretexts.org

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~8.2 |

| c (Å) | ~12.1 |

| β (°) | ~105 |

| Volume (ų) | ~1000 |

| Z | 4 |

| Calculated Density (g/cm³) | ~1.04 |

Advanced Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which allows for the determination of the molecular formula.

For this compound (molecular formula C₉H₁₆O₂), the expected exact mass would be calculated. The fragmentation pattern observed in the mass spectrum would provide further structural information. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH), the carboxyl group (-COOH), and cleavage of the alkyl chain. The fragmentation of the cyclobutane ring and the sec-butyl group would also produce characteristic ions, helping to piece together the molecular structure.

Hypothetical Mass Spectrometry Data for this compound

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Assignment |

| 156 | 40 | [M]⁺ (Molecular Ion) |

| 111 | 100 | [M - COOH]⁺ |

| 99 | 60 | [M - C₄H₉]⁺ |

| 57 | 80 | [C₄H₉]⁺ (sec-butyl cation) |

| 45 | 50 | [COOH]⁺ |

Role As a Building Block in Advanced Organic Synthesis and Design

Precursor for Conformationally Restricted Peptidomimetics and Helical Foldamers

The incorporation of constrained amino acids into peptides is a powerful strategy for developing peptidomimetics with enhanced stability and biological activity. Cyclobutane-containing amino acids, derived from structures like 1-(sec-butyl)cyclobutane-1-carboxylic acid, serve as crucial precursors in this field. These non-natural amino acids restrict the conformational freedom of the peptide backbone, leading to more defined secondary structures.

For instance, oligomers of trans-2-aminocyclobutane carboxylic acid have been shown to fold into well-defined 12-helical conformations in both solution and the solid state. This propensity for forming stable helical structures is of significant interest in the design of foldamers, which are synthetic oligomers that mimic the structures of biological macromolecules. The cyclobutane (B1203170) ring's rigidity helps to pre-organize the peptide backbone, facilitating the formation of specific hydrogen-bonding patterns that stabilize helical folds.

Furthermore, cyclobutane-based amino acids have been incorporated into bioactive peptides to create analogs with improved properties. For example, novel 2,4-methano amino acids (1-aminocyclobutane-1-carboxylic acids) have been synthesized and integrated into the immunomodulatory peptide tuftsin, resulting in analogs with enhanced activity and resistance to enzymatic degradation. chemspider.com The cyclobutane scaffold effectively mimics the conformational constraints of proline, a common residue in beta-turns, while offering a unique stereochemical and electronic profile.

The use of cyclobutane-bearing residues in peptide stapling has also been explored to create more rigid helical structures. chemsrc.com These conformationally restricted amino acids are compatible with standard peptide synthesis and can enhance the pharmacological properties of the resulting peptides. chemsrc.com

Scaffold for Investigating Structure-Reactivity Relationships in Cyclobutane Systems

The cyclobutane ring is characterized by significant ring strain, which influences its reactivity. The study of substituted cyclobutane carboxylic acids, such as this compound, provides valuable insights into the structure-reactivity relationships of four-membered ring systems.

The reactivity of the cyclobutane ring can be tuned by the nature and position of its substituents. For example, the presence of electron-withdrawing or electron-donating groups can influence the ease of ring-opening reactions, which are characteristic of strained carbocycles. libretexts.orgnih.gov These reactions can proceed under various conditions, including thermal, photochemical, acidic, or basic environments. nih.gov

Decarboxylation of cyclobutanecarboxylic acids is another important reaction that has been studied. docbrown.info The stability of the resulting carbanion or radical intermediate is influenced by the other substituents on the ring, thus providing a model system for studying the electronic effects on reactivity in strained rings.

The development of synthetic methods for creating multi-substituted cyclobutanes with high stereocontrol allows for systematic studies of how stereochemistry affects reactivity. For instance, the relative orientation of substituents can influence the rate and outcome of reactions involving the cyclobutane core.

Utility in the Synthesis of Mechanistic Probes for Chemical Processes

The unique reactivity of the cyclobutane ring makes its derivatives useful as mechanistic probes in the study of chemical reactions. The relief of ring strain can be a powerful driving force for reactions, and the stereochemical outcome of such reactions can provide detailed information about the reaction mechanism.

For example, the thermal rearrangement of cyclobutane derivatives can be used to study pericyclic reactions and the role of orbital symmetry in controlling reaction pathways. The well-defined geometry of the cyclobutane scaffold allows for the precise placement of reactive groups, enabling the study of intramolecular processes.

Furthermore, the response of cyclobutane-containing molecules to mechanical force is an emerging area of research. The ring-opening of cyclobutane mechanophores can be triggered by mechanical stress, leading to changes in the material's properties. Substituted cyclobutanes can be designed to probe the sensitivity of these mechanochemical reactions to steric and electronic effects.

Building Block for Novel Molecular Scaffolds in Material Science Research

The rigid and three-dimensional structure of the cyclobutane ring makes it an attractive building block for the design of novel molecular scaffolds in materials science. The ability to introduce multiple substituents with well-defined stereochemistry allows for the creation of complex molecular architectures with tailored properties.

Cyclobutane derivatives have been used to create low-molecular-weight gelators. The rigidity of the cyclobutane core, combined with intermolecular interactions such as hydrogen bonding and van der Waals forces, can lead to the formation of self-assembled fibrillar networks that entrap solvent molecules, forming a gel.

In the field of liquid crystals, the incorporation of cyclobutane rings can influence the mesomorphic properties of the material. The shape and rigidity of the cyclobutane core can affect the packing of the molecules and the stability of the liquid crystalline phases.

Furthermore, cyclobutane-containing scaffolds have been used in the synthesis of surfactants. The stereochemistry and regiochemistry of functional groups on the cyclobutane ring can have a significant impact on the surface activity and self-assembly behavior of these amphiphilic molecules. For example, cationic bolaamphiphiles synthesized from cis- and trans-1,2-disubstituted cyclobutane derivatives have shown marked differences in their critical micelle concentration and the morphology of their aggregates, highlighting the importance of the cyclobutane scaffold in controlling supramolecular assembly.

Interactive Data Tables

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C9H16O2 |

| Molecular Weight | 156.22 g/mol |

| Appearance | Colorless liquid (inferred) |

| Boiling Point | Not available |

| Melting Point | Not available |

| Density | Not available |

| Solubility | Soluble in organic solvents |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Chemical Shifts / Peaks |

| ¹H NMR | Carboxylic Acid Proton (COOH): ~10-12 ppm (broad singlet) Cyclobutane Protons: ~1.8-2.6 ppm (multiplets) Sec-butyl Protons: ~0.8-1.6 ppm (multiplets) |

| ¹³C NMR | Carbonyl Carbon (C=O): ~175-185 ppm Quaternary Cyclobutane Carbon: Not available Cyclobutane CH₂ Carbons: ~20-40 ppm Sec-butyl Carbons: ~10-35 ppm |

| IR Spectroscopy | O-H Stretch (Carboxylic Acid): 2500-3300 cm⁻¹ (broad) C=O Stretch (Carboxylic Acid): ~1700-1725 cm⁻¹ (strong) C-H Stretch: ~2850-3000 cm⁻¹ |

| Mass Spectrometry | Molecular Ion (M⁺): m/z = 156 Major Fragments: Loss of COOH (m/z = 111), Loss of C₄H₉ (m/z = 99) |

Q & A

Q. What are the recommended synthetic routes for 1-(sec-butyl)cyclobutane-1-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis of cyclobutane derivatives often involves [2+2] cycloadditions, ring-opening of strained intermediates, or functionalization of preformed cyclobutane cores. For this compound, a plausible route includes:

- Step 1 : Cyclobutane ring formation via photochemical or thermal [2+2] cycloaddition of substituted alkenes.

- Step 2 : Introduction of the sec-butyl group via alkylation or nucleophilic substitution, ensuring regioselectivity using steric/electronic directing groups.

- Step 3 : Carboxylic acid functionalization through oxidation (e.g., KMnO4/H2SO4) or hydrolysis of nitriles/esters.

Optimization should focus on solvent polarity (e.g., THF for low polarity), temperature control (e.g., −78°C for sensitive intermediates), and catalysts (e.g., Pd for cross-coupling). Reaction progress can be monitored via TLC or GC-MS .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Based on analogous cyclobutane-carboxylic acids:

- Storage : Keep in airtight containers under inert gas (N2 or Ar) at −20°C to prevent oxidation or moisture absorption. Avoid exposure to strong oxidizers (e.g., peroxides) to prevent decomposition into carbon oxides .

- Handling : Use PPE (nitrile gloves, safety goggles) and work in a fume hood. Equip labs with emergency eyewash stations and neutralization supplies (e.g., sodium bicarbonate for acid spills) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : Assign cyclobutane ring protons (δ 1.5–2.5 ppm) and sec-butyl group signals (e.g., δ 0.8–1.5 ppm for methyl groups). Use DEPT-135 to confirm CH3/CH2 groups.

- IR Spectroscopy : Identify carboxylic acid O-H stretch (~2500–3000 cm<sup>−1</sup>) and C=O stretch (~1700 cm<sup>−1</sup>). Compare to cyclobutanecarboxylic acid reference spectra .

- Mass Spectrometry : Confirm molecular ion (M<sup>+</sup>) and fragmentation patterns (e.g., loss of COOH or sec-butyl group) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states for cyclobutane ring-opening or decarboxylation. Analyze HOMO/LUMO orbitals to predict electrophilic/nucleophilic sites.

- Molecular Dynamics : Simulate solvation effects (e.g., in DMSO or water) to study hydrolysis kinetics. Compare activation energies for acid-catalyzed vs. base-catalyzed pathways.

- Retrosynthetic Tools : Apply databases like Reaxys to identify feasible precursors (e.g., cyclobutane esters) and validate with in silico reaction plausibility scores .

Q. What strategies resolve contradictions in experimental data (e.g., conflicting melting points or solubility reports)?

- Methodological Answer :

- Reproducibility Checks : Repeat experiments under controlled conditions (e.g., drying samples to constant weight for melting point determination).

- Advanced Analytics : Use DSC (Differential Scanning Calorimetry) for precise melting behavior and HPLC-PDA to assess purity (>95% by area normalization).

- Cross-Validation : Compare solubility in multiple solvents (e.g., hexane vs. ethanol) and correlate with logP values estimated via shake-flask or computational methods (e.g., XLogP3) .

Q. How can the steric effects of the sec-butyl group influence the compound’s reactivity in catalytic systems?

- Methodological Answer :

- Steric Maps : Generate Connolly surface models (using PyMol) to visualize steric hindrance around the cyclobutane ring.

- Catalytic Screening : Test Pd-, Ni-, or Ru-based catalysts in cross-coupling reactions. Compare yields with linear vs. branched alkyl analogs to quantify steric impact.

- Kinetic Isotope Effects (KIE) : Use deuterated substrates to probe rate-determining steps in esterification or decarboxylation .

Data Reporting Guidelines

- Experimental Section : Follow journal standards (e.g., Beilstein Journal of Organic Chemistry) to detail synthesis, purification (e.g., column chromatography gradients), and characterization data (e.g., NMR shifts with J-values). Include raw spectral data in supplementary files .

- Safety Data : Report PPE protocols, exposure limits (if available), and decomposition products (e.g., COx under combustion) even if toxicity data is absent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.